An In-Depth Technical Guide to the Physicochemical Properties of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
An In-Depth Technical Guide to the Physicochemical Properties of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic sulfonamide of significant interest in medicinal chemistry due to its rigid scaffold and potential as a bioisostere for various functional groups. Understanding its physicochemical properties is paramount for its application in drug design and development, influencing key parameters such as solubility, permeability, and metabolic stability. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, supported by data from related structures and established analytical methodologies. While experimental data for the specific (1R,4R) enantiomer as a free base is limited in publicly accessible literature, this guide synthesizes available information on its hydrochloride salt and structurally analogous compounds to offer a robust scientific profile.
Chemical Identity and Structure
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a saturated heterocyclic compound featuring a bridged bicyclic system. The core structure consists of a five-membered and a six-membered ring sharing two bridgehead atoms. The designation "(1R,4R)" specifies the stereochemistry at the two bridgehead carbon atoms. The presence of a sulfone group (SO2) within the bicyclic framework imparts significant polarity and hydrogen bonding capabilities to the molecule.
Caption: 2D Chemical Structure of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | - |
| CAS Number | 2231666-40-1 (for hydrochloride salt) | [1] |
| Molecular Formula | C₅H₉NO₂S | - |
| Molecular Weight | 147.19 g/mol | - |
| SMILES | O=S1(C[C@H]2CN[C@H]2C1)=O | - |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, these properties are largely influenced by the presence of the polar sulfone group and the secondary amine within the rigid bicyclic structure.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Experimental Value (Related Compounds) | Methodological Considerations |
| Melting Point | Not available | Not available | Differential Scanning Calorimetry (DSC) is the standard method. For sulfonamides, melting points can be relatively high due to strong intermolecular interactions. |
| Boiling Point | Likely decomposes before boiling | Not available | Thermogravimetric Analysis (TGA) would be used to determine thermal stability and decomposition temperature. |
| Water Solubility | Moderate to high | Bicyclic sulfonamides often exhibit improved solubility due to the polar sulfone moiety.[2] | Solubility is pH-dependent due to the basicity of the secondary amine. Standard shake-flask or potentiometric methods are employed for determination. |
| pKa | Estimated 7.5 - 8.5 (for the secondary amine) | Not available | The pKa of the secondary amine is a key determinant of its ionization state at physiological pH. It can be determined experimentally by potentiometric titration or UV-spectrophotometry. |
| LogP (Octanol-Water Partition Coefficient) | Estimated -1.0 to 0.0 | Not available | The negative LogP value indicates hydrophilicity, which is expected due to the polar functional groups. The shake-flask method or reverse-phase HPLC can be used for experimental determination. |
Synthesis and Characterization
The synthesis of bicyclic sulfonamides like (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide often involves multi-step sequences starting from chiral precursors. A plausible synthetic approach could involve the cyclization of a suitably functionalized proline derivative.
General Synthetic Strategy
A potential synthetic route, drawing inspiration from the synthesis of similar bicyclic systems, is outlined below. This approach leverages the readily available chiral pool of amino acids to establish the desired stereochemistry.
Caption: Generalized workflow for the synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the bicyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the absolute stereochemistry and detailed conformational information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfone (typically strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and N-H groups.
Experimental Protocols for Physicochemical Property Determination
For drug development professionals, accurate determination of physicochemical properties is crucial. Below are step-by-step methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This equilibrium method measures the saturation concentration of a compound in water at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Causality: The shake-flask method is considered the "gold standard" for solubility determination as it directly measures the thermodynamic equilibrium solubility, providing a highly reliable value for biopharmaceutical classification.
Determination of pKa (Potentiometric Titration)
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.
Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water-methanol) if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.
Causality: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups. The pKa value is critical for predicting the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.
Significance in Drug Discovery and Development
The physicochemical properties of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide are intrinsically linked to its potential as a therapeutic agent.
-
Solubility and Permeability: The hydrophilic nature suggested by its structure may lead to good aqueous solubility, which is beneficial for oral absorption. However, its polarity might limit passive diffusion across biological membranes. The Biopharmaceutical Classification System (BCS) class can be predicted based on these properties, guiding formulation strategies.[2]
-
Metabolic Stability: The rigid bicyclic core may confer resistance to metabolic degradation, potentially leading to an improved pharmacokinetic profile compared to more flexible structures.
-
Target Binding: The well-defined three-dimensional shape and the hydrogen bonding capacity of the sulfone and amine groups can be exploited to achieve high-affinity and selective binding to biological targets.
Conclusion
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide represents a valuable scaffold in medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview based on its chemical structure, data from related compounds, and established scientific principles. The methodologies and insights presented herein are intended to support researchers and drug development professionals in the rational design and advancement of novel therapeutics based on this promising molecular framework.
References
-
NextSDS. (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]
-
RSC Publishing. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Retrieved from [Link]
